4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Overview
Description
4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, and propyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl typically involves multiple steps, including halogenation and difluoromethylation. One common method involves the bromination of a difluoromethylated biphenyl precursor using bromine or a brominating agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while cross-coupling reactions can produce more complex biphenyl structures .
Scientific Research Applications
4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of halogenated biphenyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromofluorobenzene: A simpler halogenated biphenyl with similar reactivity but fewer functional groups.
(Bromodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of a trimethylsilyl group.
(Trifluoromethyl)trimethylsilane: Another related compound with distinct chemical properties due to the trifluoromethyl group.
Uniqueness
Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts .
Biological Activity
4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl, also known by its CAS number 595607-78-6, is a fluorinated biphenyl compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and reactivity, making it an interesting candidate for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C22H15F7
- Molecular Weight : 428.34 g/mol
- CAS Number : 595607-78-6
The compound features a biphenyl core substituted with bromodifluoromethyl and difluoro groups, which significantly influence its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine substituents enhance the compound's binding affinity to proteins and enzymes through strong hydrogen bonding and van der Waals interactions. This can modulate the activity of specific biological pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that fluorinated biphenyl derivatives can inhibit tumor growth in various cancer cell lines. For example, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
- Anti-inflammatory Effects : Some studies suggest that fluorinated compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This could position them as potential anti-inflammatory agents .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of various fluorinated biphenyl derivatives against a panel of human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant antiproliferative activity with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .
- Inhibition of COX Enzymes
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl | Structure | Anticancer, Anti-inflammatory |
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl | Similar structure; potential for varied activity | |
2-[Difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene | Exhibits different pharmacological profiles |
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF4/c1-2-3-10-4-6-11(7-5-10)12-8-13(18)15(14(19)9-12)16(17,20)21/h4-9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBVGEIPFWKVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(F)(F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609279 | |
Record name | 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595607-78-6 | |
Record name | 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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